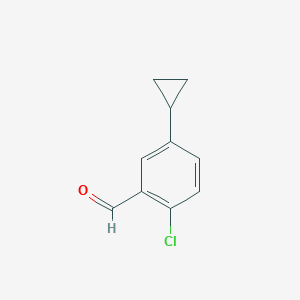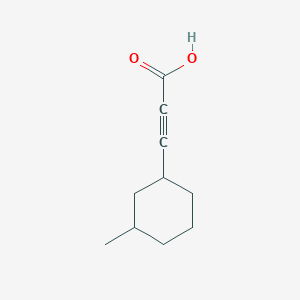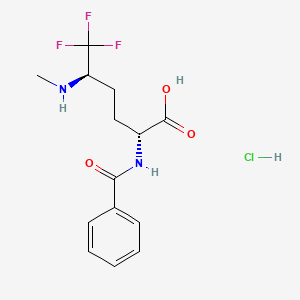
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE is a synthetic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups, makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexanoic acid backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation.
Amination and formylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .
化学反応の分析
Types of Reactions
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylamino and phenylformamido groups interact with target proteins, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
(2R,5R)-6,6,6-TRIFLUORO-5-(AMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the methyl group.
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(FORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the phenyl group.
Uniqueness
The presence of both the methylamino and phenylformamido groups in (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE provides unique chemical and biological properties, making it distinct from its analogs. These functional groups contribute to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
特性
分子式 |
C14H18ClF3N2O3 |
|---|---|
分子量 |
354.75 g/mol |
IUPAC名 |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H/t10-,11-;/m1./s1 |
InChIキー |
LKIZNMGLSBHOAG-NDXYWBNTSA-N |
異性体SMILES |
CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
正規SMILES |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)

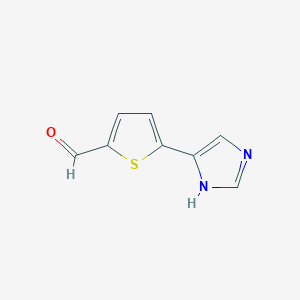
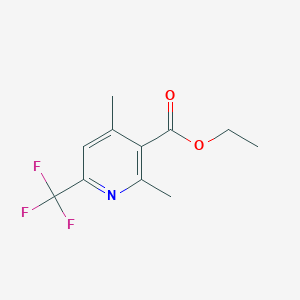
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
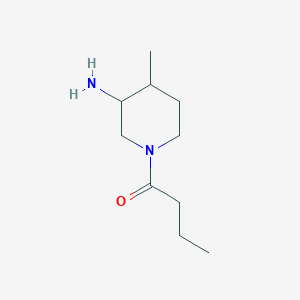
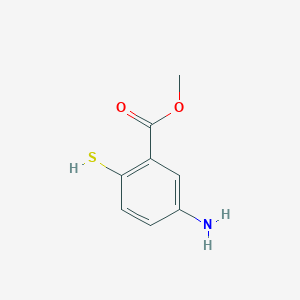
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
